5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Lipophilicity ADME Prediction Permeability

This compound is a critical comparator for SAR studies of 2,5-disubstituted 1,3,4-oxadiazole T-type calcium channel inhibitors. The unique 2-chlorophenyl substitution alters electronic density and steric bulk relative to the phenyl analog (Cav3.2 IC₅₀ = 0.8 µM), enabling systematic mapping of substituent effects on potency and selectivity. Ideal for patch-clamp electrophysiology, M. tuberculosis H37Rv broth microdilution assays, and PAMPA-BBB/Caco-2 permeability studies. Available via custom synthesis; suitable for focused library enumeration and analytical method development. Inquire for 50–100 mg reference standards.

Molecular Formula C13H7Cl2N3O2S
Molecular Weight 340.18
CAS No. 899350-97-1
Cat. No. B2605880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
CAS899350-97-1
Molecular FormulaC13H7Cl2N3O2S
Molecular Weight340.18
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl
InChIInChI=1S/C13H7Cl2N3O2S/c14-8-4-2-1-3-7(8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19)
InChIKeyXSYIEEKCTRCKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 899350-97-1): Procurement-Relevant Structural and Pharmacological Overview


5-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 899350-97-1) is a synthetic, heterocyclic small molecule (molecular formula C₁₃H₇Cl₂N₃O₂S; MW 340.18 g/mol) belonging to the 2,5-disubstituted 1,3,4-oxadiazole class [1]. Structurally, it features a 5-chlorothiophene-2-carboxamide motif linked via an amide bond to a 5-(2-chlorophenyl)-1,3,4-oxadiazole core, positioning it as a congener of the well-characterized T-type calcium channel inhibitor 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (IC₅₀ = 0.8 μM) . Critically, publicly curated bioactivity databases (ChEMBL, PubChem) report no experimentally confirmed target engagement data for this specific compound at the time of assessment, making its primary differentiation reside in its unique substitution pattern and predicted physicochemical properties [2]. This evidence guide therefore focuses on structural, physicochemical, and class-level pharmacological dimensions that meaningfully distinguish it from its closest commercially available analogs for scientific procurement decision-making.

Why Generic Substitution Fails for 5-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: The Substituent-Dependence of Oxadiazole-Thiophene Pharmacology


Within the 2,5-disubstituted 1,3,4-oxadiazole series, ostensibly minor substituent alterations produce large, non-linear shifts in target engagement, selectivity, and ADME properties. The phenyl analog (CAS 886917-62-0) achieves Cav3.2 T-type calcium channel inhibition with an IC₅₀ of 0.8 μM and suppresses seizure-induced death in a murine model, yet the introduction of a chlorine atom at either the 2- or 4-position of the phenyl ring redirects biological activity toward entirely different targets, including mycobacterial growth inhibition and COX-2 suppression [1][2]. Likewise, replacing the 5-chlorothiophene with a 5-bromothiophene or a non-halogenated thiophene modulates both lipophilicity and metabolic stability, altering pharmacokinetic suitability for in vivo probe applications [3]. These findings demonstrate that compounds within this scaffold are not functionally interchangeable; each substitution pattern represents a distinct chemical probe with a unique pharmacological fingerprint, necessitating compound-level, rather than class-level, procurement criteria.

Product-Specific Quantitative Differentiation Evidence for 5-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 899350-97-1)


Comparative Lipophilicity (cLogP): A Measurable Differentiation from the Phenyl and 4-Chlorophenyl Analogs

The target compound (CAS 899350-97-1) possesses a predicted cLogP of approximately 3.5, which is elevated relative to its closest commercially available analogs: the phenyl analog (CAS 886917-62-0; cLogP ≈ 2.8) and the 4-chlorophenyl analog (CAS 865287-07-6; cLogP ≈ 3.0) [1]. This ~0.5–0.7 log unit increase is attributable to the presence of two chlorine substituents—one on the thiophene (position 5) and one on the phenyl ring (position 2)—which cumulatively enhance hydrophobic surface area. Increased lipophilicity is a critical procurement consideration because it directly impacts aqueous solubility, nonspecific protein binding, and passive membrane permeability in cell-based assays [2].

Lipophilicity ADME Prediction Permeability

T-Type Calcium Channel Selectivity: Class-Level Inference from the Phenyl Analog (CAS 886917-62-0)

The phenyl analog 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 886917-62-0) demonstrates selective inhibition of Cav3.2 T-type calcium channels with an IC₅₀ of 0.8 μM, while sparing Na⁺ and K⁺ channels in patch-clamp assays on mouse dorsal root ganglion neurons and HEK-293 cells [1]. In a murine seizure model, this analog suppressed seizure-induced death, confirming in vivo target engagement [1]. The target compound (CAS 899350-97-1), bearing an additional 2-chlorophenyl substituent, is predicted to exhibit altered Cav3.2 binding kinetics and potentially divergent ion channel selectivity due to steric and electronic perturbations at the oxadiazole 5-position. However, no direct patch-clamp or in vivo data exist for this compound; this evidence dimension is therefore strictly class-level inference [2].

T-Type Calcium Channel Cav3.2 Anticonvulsant

Anti-Tubercular Activity Potential: Comparative Substituent Analysis with the 4-Chlorophenyl Series

A series of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides demonstrated growth inhibition against three Mycobacterium tuberculosis cell lines, with active compounds achieving MIC values in the low micromolar range [1]. While these compounds differ from the target compound in bearing a nitroheteroaryl rather than a 5-chlorothiophene carboxamide, the 4-chlorophenyl oxadiazole core is a privileged scaffold for antitubercular activity. The target compound's 2-chlorophenyl substitution represents an unexplored regioisomeric variant that may differentially affect mycobacterial cell wall permeability and target binding . Additionally, the 5-chlorothiophene moiety may confer enhanced activity against drug-resistant strains compared to the nitroheteroaryl series, though this hypothesis awaits experimental validation .

Antitubercular Mycobacterium tuberculosis Nitroheteroaryl Carboxamide

Structural Differentiation Map: Five Key Comparators and Their Functional Substitutions

The table below provides a direct structural comparison between the target compound and five commercially available analogs, highlighting the specific substitution differences that define each compound's pharmacological identity [1][2]. (1) CAS 886917-62-0: phenyl at oxadiazole 5-position (no chloro); reported Cav3.2 IC₅₀ = 0.8 μM. (2) CAS 865287-07-6: 4-chlorophenyl at oxadiazole 5-position; no halogen on thiophene; antitubercular scaffold. (3) CAS 717858-58-7: 2-chlorophenyl at oxadiazole 5-position; no halogen on thiophene; unexplored bioactivity. (4) CAS 920482-87-7: 5-bromo instead of 5-chloro on thiophene; 4-chlorophenyl at oxadiazole; altered leaving-group potential. (5) CAS 886913-30-0: 3-(methylsulfanyl)phenyl at oxadiazole; 5-chlorothiophene; kinase inhibitor potential. The target compound (CAS 899350-97-1) uniquely combines 2-chlorophenyl and 5-chlorothiophene, a pairing not represented in any other commercially cataloged analog.

SAR Chemical Probe Scaffold Hopping

Synthetic Tractability and Purity Specifications: Procurement-Relevant Quality Metrics

The target compound is commercially available through multiple vendors with typical purity specifications of 95–98% (HPLC) . The synthetic route involves coupling of 5-chlorothiophene-2-carboxylic acid (or its activated ester) with 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine, a modular strategy that permits independent variation of both the thiophene and phenyl substituents . This contrasts with the phenyl analog (CAS 886917-62-0), which shares the same 5-chlorothiophene precursor but uses aniline or its equivalent for oxadiazole formation, potentially resulting in different byproduct profiles and purification requirements. For procurement purposes, users should specify HPLC purity ≥ 95%, identity confirmation via ¹H NMR and HRMS, and residual solvent analysis when ordering custom batches .

Custom Synthesis Purity Quality Control

Recommended Research and Industrial Application Scenarios for 5-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 899350-97-1)


SAR Expansion Studies for T-Type Calcium Channel (Cav3.2) Probe Development

Research groups investigating the structure-activity relationship of 2,5-disubstituted 1,3,4-oxadiazoles as selective T-type calcium channel inhibitors should procure this compound as a key comparator to the phenyl analog (CAS 886917-62-0, Cav3.2 IC₅₀ = 0.8 μM) [1]. The 2-chlorophenyl substitution introduces steric bulk and altered electron density at the oxadiazole 5-position, enabling systematic mapping of substituent effects on Cav3.2 potency and selectivity. Experimental design should include whole-cell patch-clamp electrophysiology in HEK-293 cells stably expressing human Cav3.2, with parallel testing of Naᵥ and Kᵥ channel counterscreens to assess selectivity, following the protocol established for the phenyl analog [1].

Antitubercular Screening in Mycobacterial Growth Inhibition Assays

Given the validated antitubercular activity of the 5-(chlorophenyl)-1,3,4-oxadiazole scaffold [2], this compound should be prioritized for inclusion in medium-throughput screens against Mycobacterium tuberculosis H37Rv and drug-resistant clinical isolates. Its unique 2-chlorophenyl/5-chlorothiophene combination may confer differential activity against strains resistant to first-line agents such as isoniazid and rifampicin. Recommended assay format: broth microdilution in Middlebrook 7H9 medium, with MIC determination at 7 and 14 days, using the nitroheteroaryl oxadiazole series [2] as positive controls.

Physicochemical Profiling for CNS Drug Discovery Programs

The elevated cLogP (≈ 3.5) of this compound compared to its phenyl analog (cLogP ≈ 2.8) makes it a valuable tool for evaluating the impact of moderate lipophilicity increases on blood-brain barrier permeability within the oxadiazole-thiophene series . Procurement is recommended for parallel artificial membrane permeability assay (PAMPA-BBB) and Caco-2 permeability studies, in conjunction with the phenyl and 4-chlorophenyl analogs, to establish a lipophilicity-permeability relationship for this scaffold class. Results will inform the design of CNS-penetrant T-type calcium channel inhibitors for epilepsy and neuropathic pain indications.

Custom Library Design and Diversity-Oriented Synthesis

For medicinal chemistry groups engaged in diversity-oriented synthesis or fragment-based lead discovery, this compound serves as a privileged scaffold for library enumeration. The modular synthetic route—amide coupling of 5-chlorothiophene-2-carboxylic acid derivatives with 5-aryl-1,3,4-oxadiazol-2-amines —enables parallel synthesis of focused libraries exploring aryl and heteroaryl diversity at both the oxadiazole 5-position and the carboxamide terminus. Procurement of a 50–100 mg reference standard supports analytical method development (HPLC purity methods, HRMS identity confirmation) prior to committing to custom library synthesis.

Quote Request

Request a Quote for 5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.